4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4S/c1-21-15-17-7-6-14(18-15)20-10-8-19(9-11-20)13-5-3-2-4-12(13)16/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNZUBHQNREEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enaminone Cyclization
Enaminones, formed via condensation of β-ketoesters with amines, undergo cyclization with guanidine derivatives to yield 2-aminopyrimidines. For 2-(methylsulfanyl) substitution, thiourea derivatives replace guanidines. In one protocol, 1-methylthiourea reacts with 2-chloro-1-cyclopropylethanone under basic conditions (K₂CO₃, DMF, 80°C) to form 4-methylthiazol-2-amine intermediates. Subsequent Friedel-Crafts acylation introduces acetyl groups, though competing side reactions necessitate careful temperature control.
Chloropyrimidine Amination
2-Chloro-4-aminopyrimidines offer versatile intermediates for nucleophilic substitution. Martyn et al. demonstrated that 2-chloro-N-ethyl-6-methylpyrimidin-4-amine reacts with tert-butyl piperazine-1-carboxylate under microwave irradiation (140°C, 45 min) to achieve 85% yield of Boc-protected intermediates. This method benefits from reduced reaction times compared to conventional heating.
Introduction of the Methylsulfanyl Group
The methylsulfanyl moiety at position 2 is introduced via two primary strategies:
Direct Thiolation
Treatment of 2-chloropyrimidine derivatives with sodium thiomethoxide (NaSMe) in anhydrous THF at 0°C–25°C achieves nucleophilic displacement. However, competing hydrolysis requires rigorous exclusion of moisture, with yields reported at 68–72%. Alternative thiomethyl sources like dimethyl disulfide (DMDS) with Cu(I) catalysts show improved selectivity but lower yields (55–60%).
Sequential Functionalization
A patent by US9199944B2 outlines a stepwise approach:
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Suzuki-Miyaura coupling of 2-chloropyrimidine with 4-bromo-2-fluorophenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O)
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Thiolation using Lawesson’s reagent (2.2 equiv, toluene, reflux)
This sequence achieves 74% overall yield but risks over-reduction of the pyrimidine ring.
Piperazine Ring Formation and Fluorophenyl Functionalization
The 4-(2-fluorophenyl)piperazine moiety is constructed through convergent or linear synthetic routes:
Buchwald-Hartwig Amination
Pd₂(dba)₃/Xantphos-catalyzed coupling of 4-bromo-2-fluorobenzene with Boc-piperazine (Cs₂CO₃, 110°C, 18 hr) yields N-Boc-4-(2-fluorophenyl)piperazine (78% yield). Subsequent TFA-mediated deprotection (DCM, 0°C→25°C, 2 hr) provides the free piperazine for pyrimidine conjugation.
Reductive Amination
Condensation of 2-fluorobenzaldehyde with piperazine (NaBH₃CN, MeOH, 0°C) forms 4-(2-fluorophenyl)piperazine in 65% yield. While operationally simpler, this method produces regioisomeric byproducts requiring chromatographic separation.
Final Coupling and Purification
Conjugation of the piperazine and pyrimidine components employs microwave-assisted nucleophilic aromatic substitution:
Notably, residual palladium from coupling reactions must be reduced to <10 ppm using scavengers like SiliaMetS Thiol.
Analytical Characterization and Quality Control
Critical spectroscopic data for the target compound:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 2H, Ar-H), 7.10–6.98 (m, 2H, Ar-H), 3.85–3.72 (m, 4H, piperazine-H), 3.15–3.02 (m, 4H, piperazine-H), 2.54 (s, 3H, SMe).
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HRMS (ESI⁺): m/z calcd for C₁₅H₁₈FN₄S [M+H]⁺: 313.1234; found: 313.1238.
HPLC purity thresholds exceed 99% when using orthogonal C18 and HILIC columns. Stability studies indicate decomposition <2% after 6 months at -20°C under nitrogen .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogenated precursors, nucleophiles (amines, thiols), and electrophiles (alkyl halides) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the pyrimidine and fluorophenyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H17FN4S
- Molecular Weight : 304.4 g/mol
- CAS Number : 2640861-91-0
- Structure : The compound features a pyrimidine core substituted with a piperazine moiety and a fluorophenyl group, which contributes to its unique biological activity.
Biological Properties
FPMP has been identified as a serotonin receptor antagonist , particularly targeting the 5-HT receptor subtypes. Its ability to bind to these receptors suggests potential applications in treating psychiatric disorders such as schizophrenia and anxiety disorders.
Key Biological Activities:
- Antipsychotic Effects : FPMP exhibits antipsychotic properties in animal models, providing a basis for its investigation as a therapeutic agent for schizophrenia.
- Anxiolytic Effects : The compound has shown promise in reducing anxiety-like behaviors, indicating its potential use in anxiety disorders.
- Selectivity : Research indicates that FPMP may have selective activity towards certain serotonin receptors, which could lead to fewer side effects compared to non-selective agents.
Pharmacological Studies
FPMP has been utilized in various pharmacological studies aimed at understanding the mechanisms of serotonin receptor modulation. Its role as an antagonist allows researchers to explore the pathways involved in mood regulation and psychotic disorders.
Structure-Activity Relationship (SAR) Studies
The compound serves as a valuable template for SAR studies aimed at developing more potent and selective analogs. Researchers are investigating modifications to the FPMP structure to enhance its efficacy and reduce toxicity.
| Compound | Activity | Selectivity | Notes |
|---|---|---|---|
| FPMP | Antipsychotic, Anxiolytic | 5-HT Receptors | Initial studies show promise but require further investigation. |
| Analog 1 | TBD | TBD | Undergoing SAR analysis for improved efficacy. |
| Analog 2 | TBD | TBD | Focused on enhancing selectivity towards specific receptor subtypes. |
Inhibitor Development
Recent studies have explored FPMP derivatives as inhibitors of equilibrative nucleoside transporters (ENTs), which play crucial roles in cellular nucleotide regulation. Certain analogs have demonstrated enhanced selectivity towards ENT2, making them candidates for further development in cancer therapies where nucleoside transport modulation is critical .
Case Study 1: Antipsychotic Activity
In a study published by Frontiers in Pharmacology, FPMP was evaluated for its antipsychotic effects using animal models of schizophrenia. The results indicated significant reductions in psychotic symptoms compared to control groups, supporting the compound's potential as a therapeutic agent .
Case Study 2: Anxiolytic Properties
Another investigation assessed the anxiolytic effects of FPMP through behavioral tests in rodents. The findings revealed that FPMP administration led to decreased anxiety-like behaviors, suggesting its utility in treating anxiety disorders.
Mechanism of Action
The mechanism of action of 4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs with modifications in the piperazine, pyrimidine, or substituent groups. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Key Analogs
Key Structural and Functional Insights
Substituting the piperazine with a quinoline-4-carbonyl group (D10 in Ev1) introduces a planar aromatic system, which may enhance stacking interactions with enzymes or receptors .
Pyrimidine Core Variations: The methylsulfanyl group at C-2 in the target compound is less electron-withdrawing than sulfonyl groups (Ev15), which could influence binding affinity to targets like dopamine receptors or bacterial proteins .
Biological Activity Trends :
- Compounds with sulfanyl/sulfonyl linkers (e.g., Ev14, Ev15) show biofilm inhibition (Ev6) or antiparkinsonian effects (Ev2), while methoxy substituents (Ev6) correlate with quorum-sensing inhibition .
- The absence of a thiophene or trifluoromethyl group in the target compound may limit its antimicrobial potency compared to Ev8 and Ev15 derivatives .
Biological Activity
The compound 4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)methylsulfanyl]ethanone
- Molecular Formula : C20H23FN2OS
- Molecular Weight : 358.5 g/mol
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antiviral Activity
- Studies have indicated that certain analogues of piperazine derivatives, including those with a pyrimidine core, exhibit significant antiviral properties. For instance, modifications to the nitrogen positions in the piperazine ring have been shown to enhance antiviral activity against viruses such as Chikungunya virus (CHIKV) .
- Enzyme Inhibition
- Anticancer Properties
- Anti-inflammatory Effects
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substitutions on the pyrimidine and piperazine rings in modulating biological activity. Key findings include:
- Fluorination : The presence of a fluorine atom on the phenyl ring enhances binding affinity to target proteins.
- Methylthio Group : The methylthio substitution at the pyrimidine position contributes to increased lipophilicity and bioavailability.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
- Antiviral Screening : A study identified several piperazine-pyrimidine analogues as selective inhibitors of CHIKV, with some compounds demonstrating a selectivity index greater than 61 . The structure modifications were crucial for enhancing antiviral potency.
- Enzyme Inhibition Assays : Compounds were tested for their inhibitory effects on AChE and urease, showing promising results that suggest potential therapeutic applications in neurodegenerative diseases and infections .
- Anticancer Activity Assessment : In vitro studies revealed that certain derivatives significantly inhibited proliferation in A431 vulvar epidermal carcinoma cells, suggesting their potential as anticancer agents .
Data Table: Summary of Biological Activities
Q & A
Q. What safety protocols are critical for handling this compound in vivo studies?
- Answer :
- Use fume hoods and personal protective equipment (PPE) during weighing/dosing.
- Implement LC-MS -based monitoring of airborne particulates in lab environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
